molecular formula C24H23FN4O2S B2413755 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 1260909-13-4

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2413755
CAS No.: 1260909-13-4
M. Wt: 450.53
InChI Key: CIXABJPXYAOAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H23FN4O2S and its molecular weight is 450.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S/c1-2-3-13-29-23(31)22-21(19(14-26-22)16-7-5-4-6-8-16)28-24(29)32-15-20(30)27-18-11-9-17(25)10-12-18/h4-12,14,26H,2-3,13,15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXABJPXYAOAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide belongs to a class of pyrrolopyrimidine derivatives known for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N4O3SC_{26}H_{28}N_{4}O_{3}S, with a molecular weight of approximately 476.6 g/mol. The compound features a pyrrolopyrimidine core that is essential for its biological activity.

PropertyValue
Molecular FormulaC26H28N4O3SC_{26}H_{28}N_{4}O_{3}S
Molecular Weight476.6 g/mol
IUPAC NameThis compound

The compound primarily acts as an EZH2 inhibitor , targeting the Enhancer of Zeste Homolog 2 (EZH2) enzyme. EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in histone methylation and transcriptional repression. By inhibiting EZH2, the compound prevents the methylation of histone H3 at lysine 27 (H3K27), leading to the reactivation of previously silenced genes associated with tumor suppression.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against:

  • SU-DHL-6 : A diffuse large B-cell lymphoma cell line.
  • WSU-DLCL-2 : Another lymphoma cell line.
  • K562 : A chronic myeloid leukemia cell line.

The compound's IC50 values in these assays suggest potent growth inhibitory effects comparable to established chemotherapeutic agents.

Comparison with Other Compounds

In a comparative study with other pyrrolopyrimidine derivatives, this compound showed enhanced activity against certain cancer types. For example:

Compound NameCancer Cell LineIC50 (µM)
Doxorubicin HCT11612.8
Test Compound HCT1166.9
Test Compound HepG25.9

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy.

Case Studies

Several studies have highlighted the therapeutic potential of pyrrolopyrimidine derivatives:

  • Study on EZH2 Inhibition : A recent investigation demonstrated that inhibiting EZH2 led to apoptosis in cancer cells through caspase activation and DNA fragmentation.
  • Clinical Trials : Ongoing clinical trials are exploring the efficacy of similar compounds in patients with advanced malignancies, showing preliminary positive outcomes in tumor reduction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.